molecular formula C13H8F2O B1332100 2,5-Difluorobenzophenone CAS No. 85068-36-6

2,5-Difluorobenzophenone

Cat. No.: B1332100
CAS No.: 85068-36-6
M. Wt: 218.2 g/mol
InChI Key: HSCUAAMDKDZZKG-UHFFFAOYSA-N
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Description

2,5-Difluorobenzophenone is an organic compound with the chemical formula C₁₃H₈F₂O. It is a derivative of benzophenone, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Difluorobenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride in the presence of a catalyst such as aluminium trichloride. The reaction is typically carried out in a solvent like dichloromethane or nitrobenzene . The general reaction conditions include:

    Temperature: Room temperature to 50°C

    Catalyst: Aluminium trichloride

    Solvent: Dichloromethane or nitrobenzene

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-purity raw materials and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as hydrolysis, desolventizing, and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted benzophenone derivatives.

    Reduction: Formation of 2,5-difluorobenzhydrol.

    Oxidation: Formation of 2,5-difluorobenzoic acid.

Scientific Research Applications

2,5-Difluorobenzophenone is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,5-difluorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzophenone
  • 4,4’-Difluorobenzophenone
  • 2,6-Difluorobenzophenone

Comparison

2,5-Difluorobenzophenone is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and physical properties. Compared to other difluorobenzophenone derivatives, it may exhibit different reactivity patterns and binding affinities, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

(2,5-difluorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCUAAMDKDZZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40234140
Record name 2,5-Difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40234140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85068-36-6
Record name (2,5-Difluorophenyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85068-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluorobenzophenone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40234140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-difluorobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,5-DIFLUOROBENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z37BAF7S2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

20 g (91.6 mmol) of 2,5-difluorobenzophenone 1 (Fluka) was dissolved in 400 ml of DMSO. 7.0 g (150 mmol) of lithium sulfide (Fluka) was added under argon. After three hours at 120° C., the mixture was allowed to cool to room temperature. It was shaken with 200 ml of 2 M HCl aq. and 500 ml of ethyl acetate. The organic phase was washed twice with NaCl solution, dried over MgSO4, filtered, and concentrated. 24 g of crude product 2 was obtained as a reddish oil. TLC (n-heptanelethyl acetate 3:1) gave Rf=0.3 (starting material 1 Rf=0.4). C13H9FOS (232.28). MS (M+H)+=233.1.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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